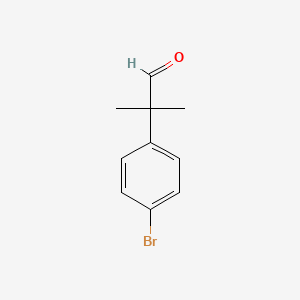

2-(4-Bromophenyl)-2-methylpropanal

CAS No.: 32454-16-3

Cat. No.: VC6760931

Molecular Formula: C10H11BrO

Molecular Weight: 227.101

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32454-16-3 |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.101 |

| IUPAC Name | 2-(4-bromophenyl)-2-methylpropanal |

| Standard InChI | InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |

| Standard InChI Key | WDCNOQSTJRGLOG-UHFFFAOYSA-N |

| SMILES | CC(C)(C=O)C1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Bromophenyl)-2-methylpropanal is systematically named as an aldehyde derivative featuring a 4-bromophenyl group attached to a 2-methylpropanal backbone. Its IUPAC name reflects the substitution pattern: the bromine atom occupies the para position on the benzene ring, while the methyl and aldehyde groups are bonded to the central carbon atom . The compound’s molecular formula, C₁₀H₁₁BrO, corresponds to a monoisotopic mass of 227.101 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Elucidation and Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and the aromatic protons (δ 7.2–7.6 ppm for the bromophenyl group) . The quaternary carbon bearing the methyl and phenyl groups resonates at δ 45–50 ppm in ¹³C NMR. Infrared (IR) spectroscopy shows a strong absorption band near 1700 cm⁻¹, characteristic of the aldehyde carbonyl group .

Synthesis and Industrial Production

Bromination of 2-Methyl-2-Phenylpropanoic Acid

The most efficient synthesis route involves brominating 2-methyl-2-phenylpropanoic acid in an aqueous medium under acidic, neutral, or alkaline conditions . This method avoids halogenated solvents, aligning with green chemistry principles. Key steps include:

-

Bromination Reaction:

-

Substrate: 2-Methyl-2-phenylpropanoic acid (1 equiv).

-

Reagent: Bromine (1–2 equiv).

-

Solvent: Water with sodium bicarbonate (alkaline conditions) or hydrochloric acid (acidic conditions).

-

Temperature: 25–35°C.

-

Duration: 10–16 hours.

The reaction selectively produces 2-(4-bromophenyl)-2-methylpropanoic acid with 95–98% regioselectivity for the para isomer .

-

-

Esterification and Purification:

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts. A representative batch process (275 kg scale) achieves 46.6% yield after extraction with toluene and crystallization . The table below summarizes critical parameters from pilot-scale runs:

| Batch Scale (kg) | Bromine Equiv | Yield (%) | GC Purity (%) | Ortho Isomer (%) | Meta Isomer (%) |

|---|---|---|---|---|---|

| 275 | 1.2 | 46.6 | 99.28 | 0 | 0.72 |

| 575 | 1.5 | 79.0 | 99.20 | 0 | 0.80 |

Data adapted from EP2532644A1 .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature, with a melting point range of 85–88°C (lit.) . It exhibits limited solubility in water (<0.1 g/L) but high solubility in organic solvents:

-

Toluene: 150 g/L

-

Dichloromethane: 220 g/L

-

Ethanol: 90 g/L

These properties facilitate its use in liquid-liquid extraction during purification .

Stability and Reactivity

2-(4-Bromophenyl)-2-methylpropanal is stable under inert atmospheres but prone to oxidation upon prolonged air exposure. The aldehyde group participates in nucleophilic additions, while the bromine atom enables Suzuki-Miyaura cross-coupling reactions .

Applications in Pharmaceutical Synthesis

Role in Fexofenadine Production

The compound serves as a key intermediate in synthesizing fexofenadine, a non-sedating antihistamine. The synthetic pathway involves:

-

Coupling Reaction:

-

Methyl 2-(4-bromophenyl)-2-methylpropionate undergoes palladium-catalyzed coupling with a piperidine derivative.

-

-

Hydrolysis:

Analytical Characterization Methods

Gas Chromatography (GC)

GC analysis with flame ionization detection (FID) is the primary method for assessing purity. Typical conditions include:

-

Column: DB-5 (30 m × 0.25 mm × 0.25 μm).

-

Oven Program: 50°C (2 min) → 10°C/min → 250°C (5 min).

-

Retention Time: 12.3 min for 2-(4-bromophenyl)-2-methylpropanoic acid .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column and UV detection at 254 nm resolves the parent compound from ortho and meta isomers .

Comparative Analysis with Structural Analogs

Chloro vs. Bromo Derivatives

Replacing bromine with chlorine (as in 2-(4-chlorophenyl)-2-methylpropanal) reduces molecular weight (227.10 → 182.65 g/mol) and alters reactivity. The bromine atom’s higher electronegativity enhances electrophilic substitution rates, favoring para selectivity in cross-couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume